molecular formula C13H27N3O2 B6156368 tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate CAS No. 1782254-06-1

tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate

Cat. No.: B6156368
CAS No.: 1782254-06-1
M. Wt: 257.37 g/mol
InChI Key: TVKPKVDBBMSCEX-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C12H25N3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in scientific research due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-(methylamino)propylamine. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines .

Scientific Research Applications

Pharmacological Studies

Tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate has been investigated for its potential pharmacological effects. It is known to interact with various receptors, making it a candidate for studies related to:

  • Cardiovascular Health : The compound has been explored as a modulator of cardiac sarcomeres, potentially aiding in the treatment of heart diseases by enhancing cardiac myosin activity .
  • Neuropharmacology : Its structural similarity to other piperazine derivatives suggests possible applications in treating neurological disorders, including anxiety and depression .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in:

  • Drug Development : Researchers utilize this compound to create new derivatives that may exhibit enhanced therapeutic profiles or reduced side effects compared to existing drugs .

Biochemical Research

In biochemical assays, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to influence biological systems makes it a useful tool for:

  • Enzyme Inhibition Studies : Investigating its role as a potential inhibitor or modulator of specific enzymes involved in metabolic processes .

Case Study 1: Cardiovascular Modulation

Research published in patent US7507735B2 highlights the compound's ability to modulate cardiac function through its interaction with myosin, suggesting its potential as a therapeutic agent for heart failure and other cardiovascular conditions .

Case Study 2: Neuroactive Properties

A study investigating various piperazine derivatives found that compounds similar to this compound exhibited anxiolytic effects in animal models, indicating a promising avenue for further exploration in treating anxiety disorders .

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in research and development, particularly in the fields of medicinal chemistry and drug discovery .

Biological Activity

Tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

Molecular Formula: C₁₃H₁₈N₂O₂
Molecular Weight: 250.30 g/mol
IUPAC Name: this compound
CAS Number: 2229586-45-0

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a suitable candidate for pharmacological studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Formation of the Piperazine Ring: The initial step involves cyclization to form the piperazine structure.
  • Introduction of Functional Groups: Subsequent steps introduce the tert-butyl and methylamino groups, along with the carboxylate moiety.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate various signaling pathways through:

  • Receptor Binding: The compound can act as an agonist or antagonist for certain receptors, influencing cellular responses.
  • Enzyme Inhibition: It may inhibit enzymes involved in critical metabolic processes, affecting cell proliferation and survival.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor activity. For instance, studies involving xenograft mouse models demonstrated that certain analogs could inhibit tumor growth effectively. A notable study reported an IC50 value of approximately 3.8 μM in cancer cell lines dependent on RAS signaling pathways .

Neuroprotective Effects

Emerging evidence suggests that related compounds may offer neuroprotective benefits. For example, compounds structurally similar to this compound have shown promise in protecting dopaminergic neurons from degeneration, indicating potential applications in neurodegenerative diseases .

Case Studies

  • Study on Antitumor Efficacy:
    • Objective: To evaluate the efficacy of the compound in inhibiting cancer cell proliferation.
    • Methodology: In vitro assays were conducted on various cancer cell lines.
    • Results: Significant inhibition was observed at concentrations above 10 μM, correlating with increased apoptosis markers .
  • Neuroprotection Study:
    • Objective: To assess the neuroprotective effects against oxidative stress.
    • Methodology: Neuronal cultures were treated with the compound followed by oxidative stress induction.
    • Results: The treated cultures exhibited reduced cell death compared to controls, highlighting its protective role .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivityIC50 = 3.8 μM in RAS-dependent cells
NeuroprotectionReduced neuronal death under stress
Enzyme InhibitionModulation of metabolic pathways

Properties

CAS No.

1782254-06-1

Molecular Formula

C13H27N3O2

Molecular Weight

257.37 g/mol

IUPAC Name

tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)16-10-8-15(9-11-16)7-5-6-14-4/h14H,5-11H2,1-4H3

InChI Key

TVKPKVDBBMSCEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCNC

Purity

95

Origin of Product

United States

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